OL-135

Descripción general

Descripción

OL-135 es un inhibidor reversible selectivo y altamente potente de la hidrolasa de amida de ácido graso (FAAH), que penetra en el sistema nervioso central (SNC). Este compuesto exhibe farmacología analgésica en varios modelos animales sin el deterioro motor asociado con el agonismo directo del receptor tipo 1 de cannabinoides (CB1) .

Métodos De Preparación

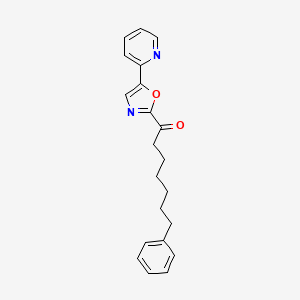

La ruta sintética para OL-135 implica la formación de una estructura de 1-oxo-1-[5-(2-piridil)oxazol-2-il]-7-fenilheptano. La fórmula empírica para this compound es C21H22N2O2 y su peso molecular es 334,41 g/mol . El compuesto se sintetiza típicamente en un entorno de laboratorio y el proceso involucra múltiples pasos, incluyendo la formación de anillos de oxazol y piridina, seguidos de su acoplamiento con una cadena de heptanona .

Análisis De Reacciones Químicas

OL-135 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.

Reducción: El compuesto puede reducirse para formar diferentes derivados.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pain Management

Mechanism of Action:

OL-135's inhibition of FAAH results in elevated levels of anandamide, an endocannabinoid that interacts with cannabinoid receptors to exert analgesic effects. Studies have demonstrated that this compound produces hypoalgesic effects in various pain models:

- Tail Immersion Test: this compound significantly reduced pain response times.

- Hot Plate Test: Mice treated with this compound exhibited increased latency to respond to thermal stimuli.

- Formalin Test: The compound effectively decreased pain-related behaviors in this model .

Case Study:

A study by Chang et al. (2006) revealed that this compound blocked mechanical allodynia in a rat spinal nerve ligation model. This effect was mediated through cannabinoid receptors, as it was reversed by specific antagonists .

Neuropharmacology

Effects on Fear Conditioning:

Research indicates that this compound disrupts contextual fear conditioning without affecting shock reactivity. This suggests its potential role in modulating anxiety-related behaviors by enhancing endocannabinoid signaling .

Behavioral Studies:

In experiments assessing the impact of this compound on memory extinction processes, it was found that the compound facilitated the extinction of conditioned fear responses, highlighting its anxiolytic properties .

Cognitive Function

Studies have also explored the effects of this compound on cognitive functions such as working memory and spatial learning. While some findings suggest no impairment in spatial memory due to FAAH inhibition, further research is needed to clarify these effects across different cognitive domains .

Data Tables

Mecanismo De Acción

OL-135 ejerce sus efectos inhibiendo selectivamente FAAH, una enzima responsable de la degradación de las amidas de ácidos grasos, incluida la anandamida. Al inhibir FAAH, this compound aumenta los niveles de anandamida, lo que a su vez mejora sus actividades analgésicas e hipotérmicas. Esta inhibición es reversible y no afecta a los receptores CB1, CB2 u opiáceos .

Comparación Con Compuestos Similares

OL-135 es único en comparación con otros inhibidores de FAAH debido a su alta potencia, selectividad y penetración en el SNC. Compuestos similares incluyen:

URB597: Otro inhibidor de FAAH con aplicaciones similares pero diferente estructura química.

PF-04457845: Un inhibidor de FAAH potente y selectivo con propiedades farmacocinéticas distintas.

LEI-401: Un inhibidor reversible de FAAH con diferentes objetivos moleculares

This compound destaca por su capacidad de proporcionar efectos analgésicos sin deterioro motor, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Actividad Biológica

OL-135 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH by this compound has been shown to have significant biological effects, particularly in the context of pain modulation and anxiety. This article reviews various studies that highlight the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound exerts its effects primarily through the inhibition of FAAH, leading to increased levels of anandamide in the central nervous system (CNS). Anandamide is known to interact with cannabinoid receptors (CB1 and CB2) and has been implicated in various physiological processes, including pain perception and mood regulation.

- Analgesic Effects : In animal models, this compound has demonstrated significant analgesic properties. For instance, in studies involving rats subjected to spinal nerve ligation (SNL) and mild thermal injury (MTI), this compound reversed mechanical allodynia—a condition where normally non-painful stimuli become painful . The effective dose (ED50) for this compound was determined to be between 6 and 9 mg/kg, with plasma concentrations correlating with its analgesic efficacy .

- Role of Cannabinoid Receptors : The analgesic effects of this compound are mediated through both CB1 and CB2 receptors. In the SNL model, coadministration with the selective CB2 antagonist SR144528 blocked the analgesic effect, indicating a role for CB2 receptors in this context . Conversely, in the MTI model, naloxone—a mu-opioid receptor antagonist—was found to block the analgesic effects, suggesting a complex interplay between cannabinoid and opioid systems .

Table 1: Summary of Key Studies on this compound

Case Studies

A notable case study examined the impact of this compound on fear conditioning in rats. The study found that low doses (5.6 mg/kg) disrupted contextual fear conditioning but did not affect auditory fear responses. This indicates that this compound may selectively influence certain types of memory processing related to anxiety and fear .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been characterized by its rapid absorption and distribution within the CNS. Studies indicate that peak plasma concentrations occur approximately 30 minutes post-administration, correlating with observed behavioral effects . Safety assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported in preclinical trials.

Propiedades

IUPAC Name |

7-phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-19(14-7-2-1-4-10-17-11-5-3-6-12-17)21-23-16-20(25-21)18-13-8-9-15-22-18/h3,5-6,8-9,11-13,15-16H,1-2,4,7,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOIOIGZFHGSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681135-77-3 | |

| Record name | OL-135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681135773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OL-135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC2J8K4ARH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.